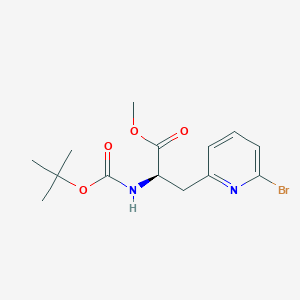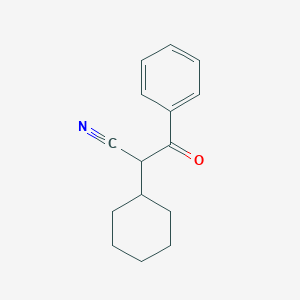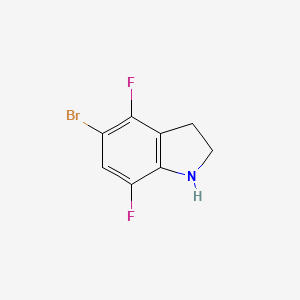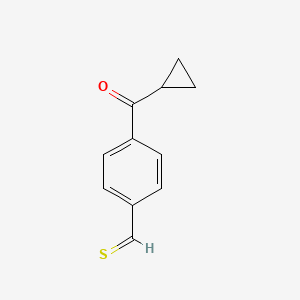![molecular formula C12H21IO2 B13089147 3-[(2-Iodocyclooctyl)oxy]oxolane](/img/structure/B13089147.png)
3-[(2-Iodocyclooctyl)oxy]oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Iodocyclooctyl)oxy]oxolane is a heterocyclic compound that contains both an oxolane ring and an iodocyclooctyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Iodocyclooctyl)oxy]oxolane typically involves the reaction of 2-iodocyclooctanol with oxirane under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxolane ring. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Iodocyclooctyl)oxy]oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodocyclooctyl group to other functional groups.
Substitution: The iodine atom in the iodocyclooctyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxolanes .
Applications De Recherche Scientifique
3-[(2-Iodocyclooctyl)oxy]oxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2-Iodocyclooctyl)oxy]oxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diphenyl-1,3-oxazoline: Known for its acaricidal activity.
Oxazoles: A class of compounds with diverse biological activities.
Uniqueness
3-[(2-Iodocyclooctyl)oxy]oxolane is unique due to its combination of an oxolane ring and an iodocyclooctyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C12H21IO2 |
|---|---|
Poids moléculaire |
324.20 g/mol |
Nom IUPAC |
3-(2-iodocyclooctyl)oxyoxolane |
InChI |
InChI=1S/C12H21IO2/c13-11-5-3-1-2-4-6-12(11)15-10-7-8-14-9-10/h10-12H,1-9H2 |
Clé InChI |
JODRURYDAVADMB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(C(CC1)OC2CCOC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


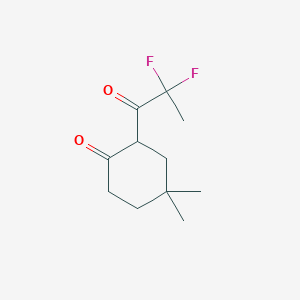
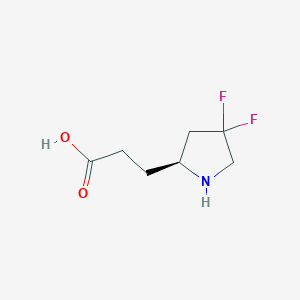
![Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13089094.png)
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13089097.png)
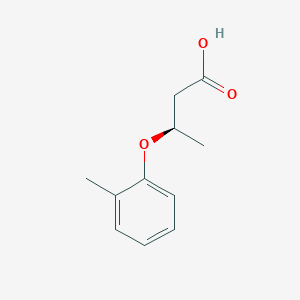
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate](/img/structure/B13089101.png)
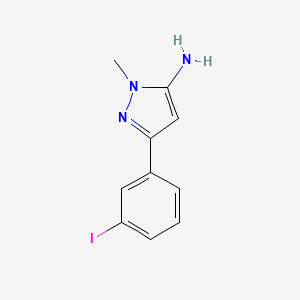
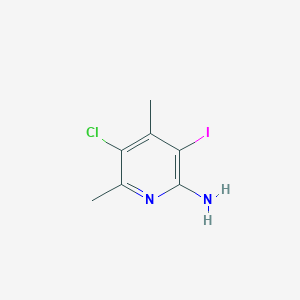
![(2R)-4-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13089111.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089112.png)
